molecular formula C17H24N2O2 B2905366 2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide CAS No. 633299-26-0

2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide

Cat. No.: B2905366
CAS No.: 633299-26-0
M. Wt: 288.391
InChI Key: NXNWBPCCJHHBBQ-UHFFFAOYSA-N
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Description

2-methyl-N-phenyl-1-oxa-4-azaspiro[46]undecane-4-carboxamide is a synthetic organic compound with the molecular formula C17H24N2O2 It is characterized by a spirocyclic structure, which includes an oxazolidine ring fused to a spiro undecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide typically involves the following steps:

    Formation of the oxazolidine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.

    Spirocyclization: The intermediate formed in the previous step undergoes spirocyclization to form the spiro undecane system. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the oxazolidine ring or the carboxamide group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce new substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating receptor activity: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

    Altering membrane permeability: Affecting the permeability of cellular membranes, which can influence the transport of ions and molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-phenyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide: Similar structure but with a different spirocyclic system.

    2-methyl-N-phenyl-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide: Similar structure with an extended spirocyclic system.

    2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-3-carboxamide: Similar structure with a different position of the carboxamide group.

Uniqueness

2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-13-19(16(20)18-15-9-5-4-6-10-15)17(21-14)11-7-2-3-8-12-17/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNWBPCCJHHBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2(O1)CCCCCC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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